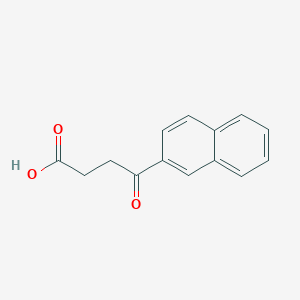

4-(2-Naphthyl)-4-oxobutanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.40e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404382. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-naphthalen-2-yl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13(7-8-14(16)17)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKLCZIMSAHQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277380 | |

| Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1590-22-3 | |

| Record name | 1590-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1590-22-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Naphthyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | γ-Oxo-2-naphthalenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Naphthyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Naphthyl)-4-oxobutanoic acid, a valuable building block in organic synthesis. The primary synthetic route, the Friedel-Crafts acylation of naphthalene with succinic anhydride, is detailed, along with protocols for characterization using modern spectroscopic techniques. This document is intended to serve as a practical resource for researchers in organic chemistry and drug development, providing the necessary data and methodologies for the successful preparation and identification of this compound.

Introduction

This compound, a derivative of β-aroylpropionic acid, is a bifunctional molecule incorporating both a ketone and a carboxylic acid. This structural motif makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and more complex molecular architectures of interest in medicinal chemistry and materials science. The reliable synthesis and thorough characterization of this compound are crucial for its application in further synthetic endeavors. This guide outlines the well-established Haworth synthesis for its preparation and provides key analytical data for its identification and quality control.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of naphthalene with succinic anhydride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme

The overall reaction is as follows:

The regioselectivity of the acylation on the naphthalene ring is dependent on the reaction conditions. To favor the formation of the 2-substituted product, the reaction is typically carried out at temperatures above 60°C.[1] At lower temperatures, the 1-substituted isomer is the major product.[1]

Experimental Protocol

This protocol is a generalized procedure based on the Haworth synthesis of polycyclic aromatic compounds.[1][2][3][4][5]

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (or another suitable high-boiling point solvent)

-

5% Hydrochloric acid (aq)

-

5% Sodium hydroxide (aq)

-

Deionized water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature control

-

Dropping funnel

-

Buchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add naphthalene and nitrobenzene.

-

Reagent Addition: While stirring the naphthalene solution, slowly add anhydrous aluminum chloride in portions. The temperature of the mixture should be carefully monitored.

-

Acylation: Add succinic anhydride to the mixture. Heat the reaction mixture to a temperature above 60°C and maintain it under reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 5% hydrochloric acid to decompose the aluminum chloride complex.

-

Isolation of Crude Product: The crude product will precipitate out of the solution. Isolate the solid by vacuum filtration using a Buchner funnel and wash it with copious amounts of deionized water.

-

Purification:

-

Dissolve the crude product in 5% sodium hydroxide solution.

-

Wash the aqueous solution with a suitable organic solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer with 5% hydrochloric acid to precipitate the purified this compound.

-

Collect the purified product by vacuum filtration, wash with deionized water until the washings are neutral, and dry thoroughly.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data for this compound.

Physical Properties

| Property | Value | Reference |

| CAS Number | 1590-22-3 | [6] |

| Molecular Formula | C₁₄H₁₂O₃ | [6] |

| Molecular Weight | 228.25 g/mol | [6] |

| Appearance | Crystalline solid | |

| Melting Point | Not explicitly found for the 2-isomer. The related 4-(4-methylphenyl)-4-oxobutanoic acid has a melting point of 127-130 °C. | [7] |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| 7.8 - 8.2 | m | 7H | Naphthyl-H |

| 3.4 | t | 2H | -CO-CH₂- |

| 2.8 | t | 2H | -CH₂-COOH |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~178 | C=O (acid) |

| 125 - 135 | Naphthyl-C |

| ~34 | -CO-CH₂- |

| ~29 | -CH₂-COOH |

3.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

| ~1280 | Medium | C-O stretch |

3.2.4. Mass Spectrometry (MS)

| m/z | Interpretation |

| 228 | [M]⁺ (Molecular ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - COOH]⁺ |

| 155 | [C₁₀H₇CO]⁺ (Naphthoyl cation) |

| 127 | [C₁₀H₇]⁺ (Naphthyl cation) |

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Key Structural Features and Spectroscopic Correlation

This diagram highlights the key functional groups in this compound and their expected spectroscopic signatures.

Caption: Key structural features and their spectroscopic correlations.

Conclusion

This technical guide has detailed the synthesis of this compound via the Friedel-Crafts acylation of naphthalene and succinic anhydride. The provided experimental protocol, along with the summarized characterization data, offers a solid foundation for the preparation and identification of this compound. While specific, experimentally verified spectroscopic data was not available in the public domain at the time of writing, the provided expected values serve as a reliable guide for characterization. This document aims to facilitate the work of researchers and scientists by providing a practical and comprehensive resource for the synthesis and analysis of this important chemical intermediate.

References

- 1. Phenanthrene synthesis [quimicaorganica.org]

- 2. Explain Haworth synthesis of naphthalene class 11 chemistry CBSE [vedantu.com]

- 3. quora.com [quora.com]

- 4. youtube.com [youtube.com]

- 5. brainly.in [brainly.in]

- 6. calpaclab.com [calpaclab.com]

- 7. 4-(4-Methylphenyl)-4-oxobutyric acid 98 4619-20-9 [sigmaaldrich.com]

Physicochemical Properties of 4-(2-Naphthyl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Naphthyl)-4-oxobutanoic acid is a keto acid derivative of naphthalene. Its chemical structure, incorporating both a naphthalene ring system and a carboxylic acid moiety, suggests potential applications in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for any research and development involving this compound, influencing aspects from reaction kinetics and formulation to biological uptake and activity. This technical guide provides a summary of the known physicochemical data for this compound and details general experimental protocols for their determination.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 4-(naphthalen-2-yl)-4-oxobutanoic acid | N/A |

| CAS Number | 1590-22-3 | [1][2][3] |

| Molecular Formula | C₁₄H₁₂O₃ | [3][4] |

| Molecular Weight | 228.24 g/mol | [3] |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Not available. | N/A |

| pKa | Not available. | N/A |

| LogP | Not available. | N/A |

| Purity | ≥ 97% | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below. These are generalized methods applicable to solid organic acids.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of approximately 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close contact with a calibrated thermometer.[5]

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate measurement.[5]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[6]

-

Melting Range: The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).[5]

Determination of Aqueous Solubility

Solubility data is crucial for developing formulations and understanding a compound's behavior in biological systems.

Methodology:

-

Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a precise volume of deionized water.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound and is critical for predicting its ionization state at different pH values.

Methodology (Potentiometric Titration):

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) if the compound has low aqueous solubility.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added in small, known increments. The pH of the solution is recorded after each addition.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[7]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining key physicochemical properties.

Biological Activity Context

Currently, there is limited publicly available information directly linking this compound to specific signaling pathways or biological activities. However, the structural motifs present in the molecule, namely the naphthalene ring and the keto-acid functionality, are found in various biologically active compounds. For instance, related keto acids have been investigated as enzyme inhibitors.[8] The lipophilic naphthalene group may facilitate membrane transport, while the carboxylic acid can participate in hydrogen bonding and electrostatic interactions with biological targets. Further research is warranted to elucidate the specific biological profile of this compound.

The diagram below illustrates a generalized logical flow for investigating the potential biological activity of a novel compound like this compound.

Caption: Generalized workflow for drug discovery and development.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, generalized experimental protocols for the determination of its key properties. While specific experimental values for melting point, boiling point, solubility, pKa, and LogP are not yet widely reported, the methodologies outlined here provide a clear framework for researchers to obtain this critical information. The provided workflows, visualized using Graphviz, offer a logical sequence for these experimental determinations and for the broader investigation of the compound's potential biological activities. The systematic characterization of these properties is an essential first step in unlocking the full potential of this compound in scientific and pharmaceutical applications.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. 4-(2-Naphthyl)-4-oxobutyric acid | 1590-22-3 | BAA59022 [biosynth.com]

- 4. calpaclab.com [calpaclab.com]

- 5. cerritos.edu [cerritos.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. acdlabs.com [acdlabs.com]

- 8. benchchem.com [benchchem.com]

Unveiling 4-(2-Naphthyl)-4-oxobutanoic Acid: A Technical Deep Dive into its History and Synthesis

For Immediate Release

This technical guide provides an in-depth exploration of 4-(2-Naphthyl)-4-oxobutanoic acid, a significant chemical intermediate. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's historical discovery, its synthesis through the well-established Haworth reaction, and provides a comprehensive experimental protocol for its preparation.

Core Synthesis and Discovery: An Application of the Haworth Synthesis

The discovery and synthesis of this compound are intrinsically linked to the development of the Haworth synthesis, a classic method for the creation of polycyclic aromatic hydrocarbons established in 1932. This compound is a key intermediate in the synthesis of such larger molecules.

The foundational reaction for producing this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. The regioselectivity of this reaction—that is, whether the succinoyl group attaches to the 1- or 2-position of the naphthalene ring—is critically dependent on the reaction temperature. To achieve the desired 2-substitution, the reaction must be conducted at a temperature exceeding 60°C.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 1590-22-3 | [1] |

| Melting Point | 171-175 °C | |

| Yield | 59.4% |

Experimental Protocol: Synthesis of this compound

This section provides a detailed methodology for the laboratory-scale synthesis of this compound via Friedel-Crafts acylation.

Materials:

-

Naphthalene (290.0 g, 2.26 moles)

-

Succinic anhydride (145.2 g, 1.44 moles)

-

Aluminum chloride (400 g)

-

Dichloromethane (900 ml)

-

Crushed ice

-

Concentrated hydrochloric acid

-

Ethyl acetate (700 ml)

-

Hexanes

-

Glacial acetic acid (500 ml)

Equipment:

-

3-liter, 3-neck flask

-

Mechanical stirrer

-

Drying tube

-

Thermometer

-

Ice water bath

-

Filtration apparatus

Procedure:

-

In a 3-liter, 3-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, suspend naphthalene (290.0 g) in dichloromethane (900 ml).

-

Cool the suspension in an ice water bath and add succinic anhydride (145.2 g).

-

Over a period of 4.5 hours, add aluminum chloride (400 g) in small increments while maintaining the temperature with the ice water bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

The following day, pour the reaction mixture onto crushed ice and acidify with concentrated hydrochloric acid.

-

Separate the aqueous layer and filter the organic layer to collect the solid product.

-

Wash the collected solids with a solution of 20% hexanes in dichloromethane.

-

Slurry the crude product in boiling ethyl acetate (700 ml).

-

Cool the mixture in a cold water bath and collect the solids by filtration.

-

Wash the solids with fresh ethyl acetate.

-

Recrystallize the product from glacial acetic acid (500 ml).

-

Dry the final product under vacuum to yield this compound as an off-white solid.

Visualizing the Synthesis: A Logical Workflow

The following diagram illustrates the key steps involved in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

Signaling Pathway Involvement: Modern Applications

Recent research has highlighted the role of this compound and its derivatives in novel therapeutic applications. For instance, it has been utilized in the development of IspH inhibitors, which have shown promise in killing Gram-negative bacteria. The proposed mechanism involves the mobilization of the immune system to clear the bacterial infection.

The following diagram outlines a simplified representation of this proposed signaling pathway.

Caption: A simplified signaling pathway of IspH inhibition by a this compound derivative.

References

Spectroscopic Analysis of 4-(2-Naphthyl)-4-oxobutanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 4-(2-Naphthyl)-4-oxobutanoic acid. These predictions are derived from the analysis of its chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: Tetramethylsilane (TMS) at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | Naphthyl C1-H |

| ~8.0 - 7.8 | Multiplet | 4H | Naphthyl C3, C4, C5, C8-H |

| ~7.6 - 7.5 | Multiplet | 2H | Naphthyl C6, C7-H |

| ~3.4 | Triplet | 2H | -CO-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Predicted ¹³C NMR Data

Solvent: CDCl₃ (Deuterated Chloroform) Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ) (ppm) | Carbon Type | Assignment |

| ~198 | Carbonyl | C=O (Ketone) |

| ~178 | Carbonyl | C=O (Carboxylic Acid) |

| ~135 | Aromatic | Naphthyl Quaternary C |

| ~133 | Aromatic | Naphthyl Quaternary C |

| ~132 | Aromatic | Naphthyl Quaternary C |

| ~130 | Aromatic | Naphthyl CH |

| ~129 | Aromatic | Naphthyl CH |

| ~128 | Aromatic | Naphthyl CH |

| ~127 | Aromatic | Naphthyl CH |

| ~126 | Aromatic | Naphthyl CH |

| ~124 | Aromatic | Naphthyl CH |

| ~34 | Aliphatic | -CO-CH₂- |

| ~28 | Aliphatic | -CH₂-COOH |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1760-1690 | Strong | C=O stretch (Carboxylic Acid)[1] |

| 1680-1640 | Strong | C=O stretch (Aromatic Ketone) |

| 1600-1450 | Medium to Weak | C=C stretch (Aromatic) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid)[1] |

| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid)[1] |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

| m/z (Mass-to-Charge Ratio) | Ion Type | Notes |

| 229.08 | [M+H]⁺ | Molecular ion peak (positive mode) |

| 227.07 | [M-H]⁻ | Molecular ion peak (negative mode) |

| 211.07 | [M-H₂O-H]⁻ | Loss of water from the molecular ion |

| 183.08 | [M-COOH+H]⁺ | Loss of the carboxyl group |

| 155.05 | [C₁₁H₇O]⁺ | Naphthoyl cation fragment |

| 127.05 | [C₁₀H₇]⁺ | Naphthyl cation fragment |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved signals.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon and to enhance the signal. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift axis using the signal from the internal standard (TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Perform a background scan of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are averaged to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile). A small amount of formic acid or ammonium acetate can be added to the solvent to promote ionization in positive or negative mode, respectively.

-

-

Instrument Setup and Data Acquisition:

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For Electrospray Ionization (ESI), the sample solution is nebulized and ionized at atmospheric pressure.

-

The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to provide structural information.

-

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

-

The accurate mass measurement from a high-resolution mass spectrometer can be used to confirm the elemental composition of the molecule.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 4-(Naphthalen-2-yl)-4-oxobutanoic Acid (CAS 1590-22-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(naphthalen-2-yl)-4-oxobutanoic acid (CAS 1590-22-3), a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds.[1] This document details the core synthetic methodologies, including experimental protocols and key quantitative data, to support research and development in this area.

Core Synthesis Pathway: Friedel-Crafts Acylation

The most prevalent and established method for the synthesis of 4-(naphthalen-2-yl)-4-oxobutanoic acid is the Friedel-Crafts acylation of naphthalene with succinic anhydride.[2][3] This electrophilic aromatic substitution reaction involves the reaction of the aromatic ring of naphthalene with an acylium ion generated from succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[2] The reaction typically favors acylation at the 2-position of the naphthalene ring, leading to the desired product.

Several variations of the Friedel-Crafts acylation have been developed to optimize yield, reaction conditions, and environmental impact. These include conventional solvent-based methods, solvent-free mechanochemical synthesis, and thermodynamically controlled procedures to influence isomeric purity.

Quantitative Data Summary

The following table summarizes key quantitative data associated with the Friedel-Crafts acylation for the synthesis of β-aroylpropionic acids, including 4-(naphthalen-2-yl)-4-oxobutanoic acid. Please note that specific yields for the target molecule may vary depending on the exact conditions employed.

| Parameter | Value | Remarks | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | - | - |

| Molecular Weight | 228.24 g/mol | - | - |

| CAS Number | 1590-22-3 | - | - |

| Typical Yield | 77-95% | Yields for Friedel-Crafts acylation of various aromatics with succinic anhydride. | [2] |

| Purity | >97% | Commercially available purity. | - |

| Melting Point | Not explicitly found | - | - |

| Appearance | White powder (based on analogous compounds) | [3] | - |

Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways of 4-(naphthalen-2-yl)-4-oxobutanoic acid.

Method 1: Conventional Solvent-Based Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the Friedel-Crafts acylation of naphthalene.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a dropping funnel and reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

-

Cool the suspension to 0°C using an ice bath.

-

In a separate flask, dissolve naphthalene (1.0 eq.) and succinic anhydride (1.0 eq.) in a minimal amount of anhydrous dichloromethane.

-

Add the naphthalene and succinic anhydride solution dropwise to the cooled AlCl₃ suspension over 30 minutes with vigorous stirring.[4]

-

After the addition is complete, allow the reaction to stir at 0°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

-

Upon completion, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.[4]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[4]

-

The crude product can be further purified by recrystallization or column chromatography.

Method 2: Solvent-Free Mechanochemical Friedel-Crafts Acylation

This environmentally friendly approach avoids the use of hazardous solvents and can lead to high yields in shorter reaction times.[5][6]

Materials:

-

Naphthalene (0.01 mole)

-

Succinic anhydride (0.01 mole)

-

Powdered anhydrous aluminum chloride (0.02 mole)

-

Crushed ice

-

Hydrochloric acid

Equipment:

-

Mortar and pestle or a ball mill

-

Fume hood

-

Filtration apparatus

Procedure:

-

In an efficient fume hood, place succinic anhydride (1.0 g, 0.01 mole) and powdered anhydrous aluminum chloride (2.67 g, 0.02 mole) in a mortar.[2]

-

Grind the mixture with a pestle for approximately 1 minute.[2]

-

Add naphthalene (0.01 mole) to the reaction mixture.

-

Continue grinding the mixture for 5-10 minutes. The reaction progress can be monitored by TLC.[2]

-

Once the reaction is complete, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.[2]

-

Collect the solid product by filtration and wash it with water. The product obtained is often pure and may not require further purification.[2]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the key synthesis pathways for 4-(naphthalen-2-yl)-4-oxobutanoic acid.

Caption: Friedel-Crafts Acylation of Naphthalene with Succinic Anhydride.

Caption: Experimental Workflows for the Synthesis of CAS 1590-22-3.

Characterization Data

While a dedicated full spectral analysis for 4-(naphthalen-2-yl)-4-oxobutanoic acid was not found in the immediate search results, typical characterization would involve the following spectroscopic techniques. The provided data for a closely related compound, 4-(naphthalen-2-yl)phenol, can offer some guidance on expected chemical shifts for the naphthalene moiety.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the naphthalene ring protons, typically in the aromatic region (δ 7.0-8.5 ppm), and signals for the butanoic acid chain protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbon atoms of the naphthalene ring system and the butanoic acid chain. For 4-(naphthalen-2-yl)phenol, signals for the naphthalene carbons appear in the range of δ 108-157 ppm.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the ketone C=O stretch (~1680 cm⁻¹), and the carboxylic acid C=O stretch (~1710 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (228.24 g/mol ).

This guide serves as a foundational resource for the synthesis of 4-(naphthalen-2-yl)-4-oxobutanoic acid. Researchers are encouraged to consult the cited literature for further details and to optimize the described protocols for their specific laboratory conditions and scale.

References

- 1. 4-(Naphthalen-2-yl)-4-oxobutanoic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. rsc.org [rsc.org]

A Technical Guide to the Solubility of 4-(2-Naphthyl)-4-oxobutanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of 4-(2-Naphthyl)-4-oxobutanoic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for determining its solubility in various organic solvents. It includes detailed experimental protocols for solubility assessment and a theoretical overview based on the compound's structural features. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data essential for applications in drug development and chemical synthesis.

Introduction to this compound

This compound is a carboxylic acid derivative containing a bulky, nonpolar naphthyl group. Its chemical structure dictates its solubility, which is a critical parameter in various scientific and industrial applications, including reaction kinetics, purification, formulation, and bioavailability. The general principle of "like dissolves like" suggests that the solubility of this compound will be favored in solvents with similar polarity. The large hydrocarbon naphthyl ring imparts a significant nonpolar character, while the carboxylic acid group provides a polar, hydrogen-bonding site. Therefore, its solubility is expected to be limited in highly polar solvents like water and in very nonpolar solvents like hexane, with better solubility in solvents of intermediate polarity.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Acetone | ||||

| e.g., Ethanol | ||||

| e.g., Dichloromethane | ||||

| e.g., Toluene | ||||

| e.g., Ethyl Acetate | ||||

| e.g., Methanol | ||||

| e.g., Chloroform |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 10 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the mixture for 30-60 seconds.[1]

-

Allow the mixture to stand for at least 30 seconds and observe.[1]

-

Record the observation as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of the compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Pipette a known volume of the selected solvent into the vial.

-

Seal the vial and place it in a constant temperature shaker bath.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, allow the vial to stand in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration suitable for analysis.

-

Analyze the concentration of the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a calibration curve).

-

Calculate the original solubility, taking into account the dilution factor.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for assessing the solubility of this compound.

Conclusion

References

Unveiling the Structural Landscape of 4-(2-Naphthyl)-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and chemical properties of 4-(2-Naphthyl)-4-oxobutanoic acid. While a definitive experimental crystal structure is not publicly available at the time of this writing, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Furthermore, a generalized workflow for crystal structure determination is presented. This guide serves as a foundational resource for researchers investigating the solid-state properties and potential applications of this compound in medicinal chemistry and materials science.

Introduction

This compound, a derivative of naphthalene, possesses a chemical scaffold of interest in drug discovery and materials science. The presence of the naphthyl group, a keto functionality, and a carboxylic acid moiety suggests potential for diverse intermolecular interactions, which could lead to interesting solid-state packing and pharmacophoric properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for elucidating structure-property relationships, guiding drug design efforts, and ensuring solid form control.

As of December 2025, a search of major crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield an experimentally determined crystal structure for this compound (CAS 1590-22-3). The following sections detail the methodologies that would be employed to determine this structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃[1][2] |

| Molecular Weight | 228.25 g/mol [1][2] |

| CAS Number | 1590-22-3[1][2] |

Experimental Protocols

The following protocols describe the synthesis and crystallization of this compound, representing common and effective methods for this type of compound.

Synthesis of this compound

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction between naphthalene and succinic anhydride.

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid (HCl)

-

Sodium carbonate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add naphthalene and nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Add a solution of succinic anhydride in nitrobenzene dropwise to the reaction mixture.

-

After the addition is complete, heat the mixture at a specified temperature (e.g., 60-70 °C) for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it with 5% HCl solution, followed by water.

-

Extract the product into a sodium carbonate solution. The acidic product will dissolve in the basic solution.

-

Acidify the aqueous layer with concentrated HCl to precipitate the crude this compound.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure compound.

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown using various techniques.

Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents) in a loosely covered vial. Allow the solvent to evaporate slowly at room temperature.

-

Vapor Diffusion (Solvent/Anti-solvent): Dissolve the compound in a small amount of a good solvent. Place this solution in a vial inside a larger sealed container that contains a volatile anti-solvent (a solvent in which the compound is poorly soluble). The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a cryostat for further slow cooling.

Logical Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule like this compound.

Conclusion

This technical guide has outlined the current state of knowledge regarding the crystal structure of this compound and provided detailed, actionable protocols for its synthesis and crystallization. The included workflow for crystal structure determination provides a clear roadmap for researchers aiming to elucidate the solid-state structure of this and similar molecules. The determination of its crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 4-(2-Naphthyl)-4-oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a continuous endeavor in pharmaceutical research. The 4-(2-Naphthyl)-4-oxobutanoic acid scaffold has emerged as a promising starting point for the development of new drug candidates due to its structural relationship to a variety of biologically active molecules. While direct studies on the biological activities of this compound derivatives are limited, research on closely related naphthyl-containing compounds and other aryl-oxobutanoic acid derivatives has revealed a spectrum of promising pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. This technical guide provides a comprehensive overview of the known and potential biological activities of this class of compounds, drawing insights from structurally similar molecules to illuminate their therapeutic promise.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Derivatives of this compound, particularly their amide and polyamine conjugates, have shown potential in this arena.

Quantitative Data on Antimicrobial Activity of Naphthyl-Polyamine Conjugates

Research into α,ω-disubstituted polyamines incorporating a 4-(naphthalen-2-ylamino)-4-oxobutanoic acid moiety has demonstrated significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of these conjugates against various microbial strains.

| Compound ID | Target Organism | MIC (µM) |

| 19c | S. aureus | 3.1 |

| MRSA | 0.8 | |

| C. neoformans | 0.8 | |

| 19e | MRSA | 6.3 |

| C. neoformans | 6.3 | |

| 19f | MRSA | 0.29 |

| A. baumannii | 0.29 | |

| C. neoformans | 0.29 | |

| 20c | S. aureus | 6.3 |

| MRSA | 1.6 | |

| C. neoformans | 1.6 | |

| 20f | S. aureus | 3.1 |

| MRSA | ≤0.25 | |

| C. neoformans | ≤0.25 |

Data extracted from a study on naphthyl-polyamine conjugates where 4-(naphthalen-2-ylamino)-4-oxobutanoic acid was a synthetic precursor.[1]

Experimental Protocols

Synthesis of 4-(Naphthalen-2-ylamino)-4-oxobutanoic Acid: A solution of 2-naphthylamine (1.0 eq) and succinic anhydride (1.0 eq) in a suitable solvent such as dichloromethane is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the desired 4-(naphthalen-2-ylamino)-4-oxobutanoic acid.[1]

Minimum Inhibitory Concentration (MIC) Assay: The antimicrobial activity of the compounds is determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. A standardized inoculum of the test microorganism is added to each well. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizations

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

While direct evidence for the anti-inflammatory properties of this compound derivatives is not yet available, related naphthyl-N-acylhydrazone analogs have demonstrated significant anti-inflammatory effects, suggesting a potential avenue for this class of compounds.

Quantitative Data on Anti-inflammatory Activity of Naphthyl-N-Acylhydrazone Analogues

| Compound ID | In Vivo Model | Dose (µmol/kg) | Effect |

| LASSBio-2039 | Carrageenan-induced inflammation | 1, 10, 30 | Significant reduction in leukocyte migration |

| 1, 10, 30 | Significant reduction in nitric oxide (NO) production | ||

| 1, 10, 30 | Significant reduction in interleukin-1β (IL-1β) production |

Data from a study on regioisomeric analogues of naphthyl-N-acylhydrazone derivatives.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a standard in vivo model to screen for acute anti-inflammatory activity. Rats are pre-treated with the test compound or vehicle. After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Visualizations

Anticancer Activity: Targeting Cancer Cell Proliferation

The naphthyl moiety is present in numerous compounds with demonstrated anticancer activity. Studies on naphthoquinone and naphthoquinone-naphthol derivatives, while structurally distinct from this compound, provide valuable insights into the potential of naphthyl-containing scaffolds to inhibit cancer cell growth.

Quantitative Data on Anticancer Activity of Naphthoquinone Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| Compound 9 | A549 (Lung Carcinoma) | 5.8 |

| Compound 16 | A549 (Lung Carcinoma) | 20.6 |

Data from a study on naphthoquinone derivatives as anticancer candidates.

Experimental Protocols

MTT Assay for Cytotoxicity: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the formation of formazan crystals by viable cells. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Visualizations

While the direct biological evaluation of this compound derivatives is an area ripe for further investigation, the existing literature on structurally related compounds strongly suggests a promising future for this scaffold in drug discovery. The demonstrated antimicrobial, potential anti-inflammatory, and plausible anticancer activities of related naphthyl-containing molecules provide a solid foundation for the synthesis and evaluation of a new generation of therapeutic agents based on the this compound core. Further research focusing on the synthesis of diverse libraries of these derivatives and their subsequent biological screening is warranted to fully unlock their therapeutic potential.

References

An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of 4-Oxoalkanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation, a cornerstone of organic synthesis, with a specific focus on its application in the preparation of 4-oxoalkanoic acids. These compounds are valuable intermediates in the pharmaceutical industry, serving as building blocks for a variety of therapeutic agents. This document details the reaction mechanism, experimental protocols, and quantitative data, and explores the relevance of 4-oxoalkanoic acid derivatives in drug development.

Core Principles: The Friedel-Crafts Acylation Reaction

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring.[1][2] In the context of synthesizing 4-oxoalkanoic acids, a cyclic anhydride, typically succinic anhydride, is reacted with an aromatic compound in the presence of a Lewis acid catalyst.[3][4]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃), activates the succinic anhydride to generate a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. Aromaticity is restored by the loss of a proton, yielding the 4-oxoalkanoic acid product.[1][4][5] A key feature of this reaction is the requirement for a stoichiometric amount of the Lewis acid, as it forms a complex with the ketone product, preventing further acylation.[6]

Experimental Protocols

Detailed methodologies for the synthesis of 4-oxoalkanoic acids via Friedel-Crafts acylation are crucial for reproducible and efficient laboratory work. Below are protocols for key experiments.

Synthesis of 4-oxo-4-phenylbutanoic acid

This protocol outlines the conventional synthesis using benzene as the aromatic substrate.

Materials:

-

Succinic anhydride

-

Dry, thiophene-free benzene

-

Powdered, anhydrous aluminum chloride (AlCl₃)

-

Water

-

Concentrated hydrochloric acid

-

Crushed ice

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Stirring apparatus

-

Heating mantle

-

Steam distillation apparatus

Procedure:

-

In a 2-L three-necked flask, combine 68 g (0.68 mole) of succinic anhydride and 350 g (4.5 moles) of dry, thiophene-free benzene.[7]

-

With continuous stirring, add 200 g (1.5 moles) of powdered, anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride gas.[7]

-

Heat the mixture under reflux in an oil bath for 30 minutes, with continuous stirring.[7]

-

After the reflux period, cool the flask in a cold water bath.

-

Slowly add 300 mL of water through a dropping funnel.[7]

-

Remove the excess benzene via steam distillation.[7]

-

Pour the hot solution into a beaker and allow it to cool.

-

Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid (approximately 20 mL). A precipitate of β-benzoylpropionic acid (4-oxo-4-phenylbutanoic acid) will form.[7]

-

Filter the precipitate and wash it with hot water.

-

Dry the product. The expected yield is 95-100 g (77-82%).[7]

Solvent-Free Synthesis of β-Aroylpropionic Acids

This protocol offers a more environmentally benign approach.

Materials:

-

Succinic anhydride (0.01 mole)

-

Aromatic hydrocarbon (e.g., toluene, xylene, anisole) (0.01 mole)

-

Powdered, anhydrous aluminum chloride (0.02 mole)

-

Crushed ice

-

Concentrated hydrochloric acid

Equipment:

-

Mortar and pestle

-

Fume hood

-

Filtration apparatus

Procedure:

-

Inside an efficient fume hood, place 1.0 g (0.01 mole) of succinic anhydride and 2.67 g (0.02 mole) of powdered anhydrous aluminum chloride in a mortar.[7]

-

Grind the mixture with a pestle for 1 minute.[7]

-

Add the aromatic hydrocarbon (0.01 mole) to the reaction mixture and continue grinding. The reaction is typically complete within 8-10 minutes at room temperature.[7]

-

After the reaction is complete, carefully add the reaction mixture to a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Filter the resulting solid product, wash with cold water, and dry.

Quantitative Data

The efficiency of the Friedel-Crafts acylation for producing 4-oxoalkanoic acids is influenced by the substrate, catalyst, and reaction conditions. The following tables summarize key quantitative data from various studies.

| Aromatic Substrate | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Benzene | AlCl₃ | Benzene | 30 min | Reflux | 77-82 | [7] |

| Toluene | AlCl₃ | None | 8 min | Room Temp. | 90 | [7] |

| m-Xylene | AlCl₃ | None | 8 min | Room Temp. | 94 | [7] |

| p-Xylene | AlCl₃ | None | 10 min | Room Temp. | 90 | [7] |

| Anisole | AlCl₃ | None | 10 min | Room Temp. | 88 | [7] |

| Reactant/Catalyst Ratio (Benzene:Succinic Anhydride:AlCl₃) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Excess Benzene:1:1.5 | Reflux | 0.5 | 77-82 | [7] |

| Excess Benzene:1:2.2 | Reflux | 0.5 | Not specified | [8] |

| Not Specified | Not Specified | Not Specified | 90 | [8] |

Visualizing the Process: Diagrams

Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Friedel-Crafts acylation of benzene with succinic anhydride.

Caption: Mechanism of Friedel-Crafts Acylation with Succinic Anhydride.

Experimental Workflow

The general laboratory workflow for the synthesis of 4-oxoalkanoic acids via Friedel-Crafts acylation is depicted below.

Caption: General experimental workflow for the synthesis of 4-oxoalkanoic acids.

Relevance in Drug Development and Signaling Pathways

4-Oxoalkanoic acids are not merely synthetic curiosities; they are pivotal precursors for a multitude of biologically active molecules.[3][9] Their bifunctional nature, possessing both a ketone and a carboxylic acid, allows for diverse chemical modifications to generate libraries of compounds for drug screening.

Derivatives of 4-aryl-4-oxobutanoic acids are particularly significant. For instance, they serve as scaffolds for the synthesis of pyridazinones, a class of heterocyclic compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial and anti-inflammatory properties.[3] The synthesis of these derivatives often involves the condensation of the 4-oxoalkanoic acid with a hydrazine derivative.[3]

Furthermore, the structural similarity of certain 4-oxoalkanoic acid derivatives to endogenous molecules like γ-aminobutyric acid (GABA) has led to investigations of their effects on GABA and γ-hydroxybutyrate (GHB) receptors.[9] Modulation of these receptors is a key strategy in the development of treatments for various neurological and psychiatric disorders. Some derivatives have also demonstrated potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis.[9]

The following diagram illustrates a simplified pathway from a 4-oxoalkanoic acid to a potentially bioactive pyridazinone derivative.

Caption: Synthetic pathway to bioactive pyridazinone derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic <i>N,N</i>-diamines - Arabian Journal of Chemistry [arabjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Ketoacids? Good medicine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 7. Succinic anhydride: Significance and symbolism [wisdomlib.org]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

4-(2-Naphthyl)-4-oxobutanoic Acid: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 4-(2-naphthyl)-4-oxobutanoic acid, a key intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, properties, and significant applications of this versatile precursor, with a focus on its role in the creation of high-value molecules.

Core Compound Specifications

This compound is a ketoacid that serves as a fundamental building block in the synthesis of various organic compounds. Its chemical structure, featuring a naphthalene moiety and a butanoic acid chain with a ketone group, allows for a range of chemical modifications.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.25 g/mol | [1] |

| CAS Number | 1590-22-3 | [1] |

| Appearance | Solid | |

| Purity | ≥97% (typical commercial grade) | [1] |

| Melting Point | 141-143 °C |

Synthesis of this compound

The primary route for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the succinic anhydride, leading to the formation of a highly reactive acylium ion.

-

Electrophilic Attack: The electron-rich naphthalene ring attacks the acylium ion. The substitution predominantly occurs at the 2-position of the naphthalene ring due to steric and electronic factors.

-

Rearomatization: The intermediate carbocation loses a proton to restore the aromaticity of the naphthalene ring.

-

Hydrolysis: An aqueous workup hydrolyzes the aluminum chloride complex to yield the final product, this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Naphthalene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a drying tube

-

Thermometer

-

Ice-water bath

-

Separatory funnel

-

Büchner funnel and filter flask

Procedure:

-

In a 3-liter, three-neck flask equipped with a mechanical stirrer, drying tube, and thermometer, add 900 ml of dichloromethane and 290.0 g (2.26 moles) of naphthalene.

-

Cool the flask in an ice-water bath.

-

With vigorous stirring, slowly add 320.0 g (2.40 moles) of anhydrous aluminum chloride.

-

Once the addition is complete, add 226.0 g (2.26 moles) of succinic anhydride in portions over 30 minutes, maintaining the temperature below 10°C.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Slowly pour the reaction mixture into a beaker containing 1 kg of crushed ice and 200 ml of concentrated hydrochloric acid.

-

Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data:

-

Yield: Approximately 75-85%

-

Melting Point: 141-143 °C

Spectroscopic Data (Estimated)

The following spectroscopic data are estimated based on the analysis of structurally similar compounds.

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |

| 8.45 | s | 1H | Ar-H | |

| 7.85-8.00 | m | 4H | Ar-H | |

| 7.50-7.65 | m | 2H | Ar-H | |

| 3.40 | t, J = 6.4 Hz | 2H | -CO-CH₂- | |

| 2.90 | t, J = 6.4 Hz | 2H | -CH₂-COOH |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| 199.5 | C=O (ketone) | |

| 178.0 | C=O (acid) | |

| 135.8 | Ar-C | |

| 133.0 | Ar-C | |

| 132.5 | Ar-C | |

| 129.8 | Ar-CH | |

| 129.0 | Ar-CH | |

| 128.5 | Ar-CH | |

| 127.9 | Ar-CH | |

| 127.0 | Ar-CH | |

| 124.2 | Ar-CH | |

| 33.5 | -CO-CH₂- | |

| 28.5 | -CH₂-COOH |

| IR (KBr) | ν (cm⁻¹) | Assignment |

| 3300-2500 | O-H stretch (carboxylic acid) | |

| 1710 | C=O stretch (carboxylic acid) | |

| 1680 | C=O stretch (ketone) | |

| 1600, 1470 | C=C stretch (aromatic) | |

| 1210 | C-O stretch | |

| 820 | C-H bend (aromatic) |

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of molecules, most notably the non-steroidal anti-inflammatory drug (NSAID) nabumetone and various heterocyclic compounds.

Precursor to Nabumetone

Nabumetone, 4-(6-methoxy-2-naphthyl)butan-2-one, is a widely used NSAID.[2] While nabumetone itself is a pro-drug, it is metabolized in the liver to its active form, 6-methoxy-2-naphthylacetic acid (6-MNA), which is a potent inhibitor of the COX-2 enzyme.[3] The synthesis of nabumetone often involves a precursor structurally similar to this compound, specifically 4-(6-methoxy-2-naphthyl)-4-oxobutanoic acid. The key transformation is the reduction of the keto group to a methylene group.

Experimental Protocol: Catalytic Hydrogenation for Nabumetone Synthesis

This protocol describes the conversion of a nabumetone precursor, 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one, to nabumetone, illustrating a common reduction strategy in this synthetic family.[4]

Materials:

-

4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one

-

Glacial acetic acid

-

10% Palladium on charcoal (Pd/C) catalyst

-

Hydrogen gas

-

Ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Hydrogenation apparatus

-

Filtration setup

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve 4-(6'-methoxy-2'-naphthyl)-4-hydroxy-but-3-en-2-one (0.5 g, 0.00208 mole) in glacial acetic acid (50 ml) with warming.[4]

-

Add 10% palladium on charcoal catalyst (0.05 g) to the solution.[4]

-

Shake the mixture in an atmosphere of hydrogen at room temperature and atmospheric pressure until hydrogen uptake ceases (approximately 2 hours).[4]

-

Remove the catalyst by filtration.[4]

-

Concentrate the filtrate in vacuo.[4]

-

Dissolve the resulting oil in ether and wash the solution with sodium bicarbonate solution, followed by water.[4]

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield nabumetone.[4]

Quantitative Data:

-

Yield: Approximately 93%[4]

Synthesis of Heterocyclic Compounds: Pyridazinones

The dicarbonyl functionality of 4-aryl-4-oxobutanoic acids makes them excellent starting materials for the synthesis of various heterocyclic compounds. One notable example is the synthesis of pyridazinones through condensation with hydrazine.[4]

Reaction Scheme: The reaction of a 4-aryl-4-oxobutanoic acid with hydrazine hydrate leads to the formation of a 6-aryl-2,3,4,5-tetrahydropyridazin-3-one.

Experimental Protocol: Synthesis of 6-Phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol uses benzoylpropionic acid, a structural analog, to demonstrate the general procedure.[4]

Materials:

-

Benzoylpropionic acid

-

Hydrazine hydrate

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Crystallization dish

Procedure:

-

A mixture of benzoylpropionic acid and an equimolar amount of hydrazine hydrate in ethanol is refluxed for several hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to give the pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[4]

Biological Significance of Derivatives: COX-2 Inhibition

As previously mentioned, nabumetone, a key derivative of a this compound analogue, functions as an anti-inflammatory agent through the inhibition of the COX-2 enzyme by its active metabolite, 6-MNA.[3]

Signaling Pathway: Inflammatory stimuli, such as cytokines and growth factors, activate signaling pathways that lead to the increased expression of the COX-2 gene. The COX-2 enzyme then catalyzes the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of inflammation and pain. 6-MNA selectively inhibits the activity of the COX-2 enzyme, thereby blocking the production of prostaglandins and reducing inflammation.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and its utility in the synthesis of the NSAID nabumetone and various heterocyclic compounds highlight its importance in medicinal chemistry and drug development. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this and related compounds.